Trichloromethanesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
trichloromethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSFTVYZHNGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)O)(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565299 | |
| Record name | Trichloromethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27153-10-2 | |
| Record name | Trichloromethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Innovations for Trichloromethanesulfonic Acid
Established Synthetic Pathways for Halogenated Methanesulfonic Acids
The synthesis of halogenated methanesulfonic acids, including the trichlorinated variant, traditionally relies on two main strategies: the direct halogenation of methanesulfonic acid derivatives and the oxidation of appropriately substituted sulfur compounds. These methods leverage commercially available starting materials and well-understood reaction mechanisms.
Direct Halogenation Approaches for Methanesulfonic Acid Derivatives
One of the foundational methods for the synthesis of trichloromethanesulfonic acid involves the direct chlorination of precursors derived from carbon disulfide. A notable pathway begins with the reaction of carbon disulfide with moist chlorine gas. This process leads to the formation of trichloromethanesulfonyl chloride (Cl₃CSO₂Cl), a key intermediate. The subsequent hydrolysis of this sulfonyl chloride yields this compound.
The reaction of methane (B114726) with sulfuryl chloride in a radical reaction can produce methanesulfonyl chloride, which can then be further chlorinated. mdpi.com Another approach involves the chlorination of methanesulfonic acid with reagents like thionyl chloride or phosgene (B1210022) to form methanesulfonyl chloride. mdpi.com
Oxidation-Based Synthetic Strategies for Sulfonyl Compounds
Oxidation-based methods provide an alternative and often more controlled route to trichloromethanesulfonyl chloride, the immediate precursor to this compound. These strategies typically start with a sulfur compound in a lower oxidation state, which is then oxidized to the sulfonyl chloride.
A significant pathway involves the oxidation of trichloromethanesulfenyl chloride (Cl₃CSCl). Trichloromethanesulfenyl chloride itself can be synthesized through the reaction of carbon disulfide with chlorine. Various oxidizing agents have been successfully employed for the conversion of the sulfenyl chloride to the sulfonyl chloride, including:
Nitric acid
Calcium hypochlorite (B82951)
Hydrogen peroxide
The choice of oxidizing agent can influence the reaction conditions and the purity of the final product.
Emerging Methodologies in this compound Synthesis
While the established pathways provide reliable access to this compound, the research landscape for emerging and innovative synthetic methodologies for this specific compound is less developed compared to its fluorinated counterpart, trifluoromethanesulfonic acid. Much of the recent innovation in the synthesis of halogenated methanesulfonic acids has focused on triflic acid due to its widespread applications as a superacid catalyst. mdpi.comchemicalbook.comsinocurechem.com
However, general advancements in chlorination and oxidation techniques, as well as the development of novel catalytic systems, could potentially be adapted for the synthesis of this compound. For instance, the use of more selective and efficient chlorinating agents or the development of catalytic oxidation processes that minimize byproducts could represent future avenues of research. The exploration of continuous flow reactors for the synthesis of the key intermediate, trichloromethanesulfonyl chloride, could also offer advantages in terms of safety and scalability. researchgate.net
Optimization of Reaction Conditions for Scalable Synthesis
Key parameters that can be optimized in the established synthetic routes include:
Reactant Stoichiometry: Precise control of the molar ratios of reactants, such as carbon disulfide and chlorine, is essential to maximize the formation of the desired product and minimize the formation of byproducts like carbon tetrachloride.
Temperature and Pressure: The reaction temperature and pressure can significantly impact the reaction rate and selectivity. Careful control of these parameters is necessary to ensure a safe and efficient process.
Catalyst Selection: In some synthetic variations, catalysts may be employed to enhance the reaction rate or selectivity. The choice of an appropriate catalyst and its concentration are critical optimization points.
Solvent System: The solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. The selection of an optimal solvent system can lead to improved yields and easier product isolation.
Purification Methods: The development of efficient and scalable purification techniques, such as distillation or recrystallization, is vital for obtaining high-purity trichloromethanesulfonyl chloride and, subsequently, this compound.
Table 1: Key Intermediates and Reagents in the Synthesis of this compound
| Compound Name | Chemical Formula | Role in Synthesis |
| Carbon Disulfide | CS₂ | Starting material for the formation of the trichloromethyl group. |
| Chlorine | Cl₂ | Chlorinating agent. |
| Trichloromethanesulfonyl chloride | Cl₃CSO₂Cl | Key intermediate, hydrolyzed to the final product. |
| Trichloromethanesulfenyl chloride | Cl₃CSCl | Precursor to trichloromethanesulfonyl chloride in oxidation-based routes. |
| Hydrogen Peroxide | H₂O₂ | Oxidizing agent. |
| Nitric Acid | HNO₃ | Oxidizing agent. |
| Calcium Hypochlorite | Ca(OCl)₂ | Oxidizing agent. |
| Methanesulfonyl chloride | CH₃SO₂Cl | Precursor for further chlorination. mdpi.com |
| Thionyl chloride | SOCl₂ | Reagent for converting methanesulfonic acid to methanesulfonyl chloride. mdpi.com |
| Phosgene | COCl₂ | Reagent for converting methanesulfonic acid to methanesulfonyl chloride. mdpi.com |
| Sulfuryl chloride | SO₂Cl₂ | Reagent for the chlorination of methane. mdpi.com |
Table 2: Comparison of Synthetic Strategies for Trichloromethanesulfonyl Chloride
| Synthetic Strategy | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Direct Chlorination | Carbon disulfide, Chlorine | Formation of C-Cl and S-Cl bonds | Utilizes readily available starting materials. | Can produce multiple byproducts; requires careful control of reaction conditions. |
| Oxidation | Trichloromethanesulfenyl chloride, Oxidizing agent (e.g., H₂O₂, HNO₃) | Oxidation of a sulfenyl chloride to a sulfonyl chloride | Can offer higher selectivity and milder reaction conditions depending on the oxidant. | Requires the prior synthesis of the sulfenyl chloride precursor. |
Advanced Catalytic Applications and Mechanistic Insights of Trichloromethanesulfonic Acid
Role of Trifluoromethanesulfonic Acid as a Brønsted Superacid Catalyst
Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid (TfOH), is a synthetic, stable, and highly acidic compound, categorised as a superacid. mdpi.comsinocurechem.comwikipedia.org Its remarkable acidity, with a Hammett acidity function (H₀) of -14.1, surpasses that of concentrated sulfuric acid. mdpi.com This exceptional proton-donating capability, combined with the low nucleophilicity of its conjugate base (the triflate anion), makes TfOH a superior catalyst in a multitude of organic transformations. mdpi.comresearchgate.net Unlike many other strong acids, TfOH is not susceptible to hydrolysis and is thermally stable, further enhancing its utility in a wide range of reaction conditions. mdpi.comsinocurechem.com
Catalysis in Electrophilic Aromatic Substitution Reactions
Triflic acid is a highly effective catalyst for electrophilic aromatic substitution reactions, which are fundamental in synthesizing a vast array of aromatic compounds. sinocurechem.com Its strong protonating power facilitates the generation of highly reactive electrophiles, enabling reactions that are often difficult to achieve with conventional acid catalysts. researchgate.net
Friedel-Crafts reactions are a cornerstone of C-C bond formation in aromatic chemistry. mdpi.com Triflic acid has proven to be an exceptionally potent catalyst for both acylation and alkylation reactions. mdpi.comwikipedia.org In Friedel-Crafts acylation, TfOH can activate acylating agents such as carboxylic acids, acyl chlorides, and anhydrides, often requiring only catalytic amounts, in contrast to the stoichiometric quantities needed for traditional Lewis acids like aluminum chloride. mdpi.com This efficiency stems from its ability to generate highly reactive acylating species, such as mixed triflate anhydrides. mdpi.comwikipedia.org For instance, TfOH has been successfully employed in the acylation of electron-rich aromatic compounds like anisole, ferrocene, and pyrene. mdpi.com
In Friedel-Crafts alkylation, TfOH efficiently catalyzes the reaction of aromatic compounds with various alkylating agents, including aldehydes and benzylic alcohols. acs.orgnih.govacs.org This method provides a straightforward route to the synthesis of di- and triarylmethanes, which are important structural motifs in many biologically active compounds and dyes. acs.org The operational simplicity and high yields make TfOH-catalyzed alkylations an attractive synthetic strategy. acs.orgnih.gov
Beyond classical Friedel-Crafts reactions, triflic acid promotes a variety of other aromatic functionalization processes. It catalyzes the reaction of aromatic compounds with sulfonyl chlorides, likely through the formation of a mixed anhydride (B1165640) intermediate. wikipedia.org Furthermore, TfOH facilitates intramolecular cyclization reactions of aryl-substituted compounds, leading to the formation of polycyclic aromatic systems. researchgate.net The high protonating power of TfOH is crucial for generating the necessary cationic intermediates that drive these cyclizations. researchgate.net
Promotion of C-C Bond Forming Reactions
The catalytic prowess of triflic acid extends to a broader range of C-C bond-forming reactions beyond Friedel-Crafts. numberanalytics.comnumberanalytics.com It has been shown to be an unusually powerful catalyst for the Michael addition of β-ketoesters to α,β-unsaturated carbonyl compounds, even under solvent-free conditions. acs.orgnih.gov This highlights the ability of TfOH to activate substrates and facilitate reactions that are fundamental to constructing complex molecular frameworks. rsc.orgnih.gov The acid's role in promoting such reactions is critical for the synthesis of fine chemicals, pharmaceuticals, and natural products. numberanalytics.comnumberanalytics.com
Catalytic Activity in Oligomerization and Polymerization
Triflic acid is an effective initiator for the cationic polymerization and oligomerization of various monomers. sinocurechem.com For instance, it is used in the polymerization of styrene (B11656) and its derivatives. acs.orgacs.org Mechanistic studies using stopped-flow techniques have provided insights into the initiation process, revealing the formation of carbocationic species that propagate the polymer chain. acs.orgacs.org The reaction of the trans ethylenic dimer of styrene with triflic acid serves as a model system for understanding the behavior of unsaturated chain ends in the cationic polymerization of styrene. acs.orgacs.org
Furthermore, TfOH is employed as a catalyst in the ring-opening polymerization of cyclosiloxanes to produce polysiloxanes (silicones). researchgate.net The initiation step is generally accepted to involve the cleavage of the Si-O bond by the strong protonic acid. researchgate.net This application is significant for the production of silicone polymers with controlled molecular weights and specific end-groups. researchgate.net
Mechanistic Studies of Catalytic Pathways
Influence of Solvent Systems on Catalytic Efficiency
In many instances, trichloromethanesulfonic acid can function as both a catalyst and a solvent, leading to highly efficient reactions under solvent-free conditions. mdpi.com This approach is particularly advantageous for reactions involving substrates with limited solubility in common organic solvents and for promoting environmentally friendly synthesis by eliminating the need for additional solvents. mdpi.comnih.gov For example, in Michael addition reactions of β-ketoesters, this compound has been shown to be an exceptionally powerful catalyst under solvent-free conditions. nih.govacs.org Similarly, it can catalyze the acylation of aromatic derivatives with good yields and short reaction times when used neat. mdpi.com
The polarity of the solvent plays a critical role in the catalytic performance of this compound. In polar solvents, the acid is well-solvated, which facilitates its dissociation and the generation of protons necessary for catalysis. wikipedia.org However, the specific interactions between the solvent and the reacting species can lead to varied outcomes. For instance, in reactions involving the formation of cationic intermediates, polar aprotic solvents can be particularly effective. These solvents can stabilize the charged transition states without strongly coordinating to the catalyst, thereby maintaining its high activity.
Conversely, non-polar solvents can also be employed, and in some cases, may lead to enhanced reaction rates compared to reactions in water. For example, studies on the hydrolysis of phosphate (B84403) esters have shown significantly accelerated rates in non-polar aprotic solvents like cyclohexane (B81311) and acetone (B3395972) compared to aqueous environments. nih.gov This acceleration is attributed to the reduced solvation of the reacting species, which can lower the activation energy of the reaction.
The interplay between the catalyst, reactants, and solvent is a critical consideration in optimizing reaction conditions. The ability of a solvent to solvate charged species, its polarity, and its potential to participate in the reaction can all modulate the catalytic efficiency of this compound.
| Reaction Type | Solvent System | Observation | Reference |
| Michael Addition | Solvent-Free | Unusually powerful catalytic activity | nih.govacs.org |
| Acylation | Neat (TfOH as solvent) | Good yield, short reaction time | mdpi.com |
| Friedel-Crafts Alkylation | Not Specified | Effective in isomerizing hydrocarbons | wikipedia.org |
| Esterification | 1,1,1,3,3,5,5,5-Octafluoropentane | Efficient for various benzoic acids | mdpi.com |
| Hydrolysis of Phosphate Esters | Cyclohexane, Acetone | Increased reaction rates compared to water | nih.gov |
Elucidation of Reaction Pathways and Reactivity Profiles for Trichloromethanesulfonic Acid
Acid-Catalyzed Rearrangement Reactions
Detailed studies and specific examples of trichloromethanesulfonic acid being used to catalyze complex skeletal or stereochemical rearrangements are not well-documented in publicly available scientific literature. While it is listed as a potential Brønsted acid catalyst in patent literature, its practical application and efficacy in these types of transformations have not been elaborated upon. mmu.ac.uk
Investigation of Complex Skeletal Rearrangements
There is no specific information available detailing the use of this compound for investigating complex skeletal rearrangements.
Stereochemical Aspects of Rearrangement Processes
Information regarding the stereochemical aspects of rearrangement processes catalyzed by this compound is not available in the surveyed literature.
Protonation Chemistry and Highly Reactive Cationic Species Generation
The strong electron-withdrawing nature of the trichloromethyl group suggests that this compound is a strong acid, capable of protonating various organic substrates. chempanda.com However, detailed studies on its specific applications for generating and stabilizing highly reactive cationic species are limited.
Generation and Stabilization of Carbocationic Intermediates
This compound has been mentioned as a potential proton source for initiating carbocationic polymerization processes. rsc.org This inclusion in patent literature suggests its theoretical capability of generating carbocationic intermediates. However, specific studies detailing its efficiency, the stability of the resulting intermediates, or comparisons with other acids for this purpose are not provided.
Role of this compound in Ion-Molecule Interactions
There is no specific information available in the search results regarding the role of this compound in ion-molecule interactions.
Reactivity with Organic Substrates Beyond Catalysis
The most prominently documented non-catalytic reaction involving this compound is its electrochemical reduction. This reaction is of significant historical importance as one of the earliest examples of an organic electrochemical transformation. In a process first reported in 1845, the cathodic reduction (reductive dehalogenation) of this compound at a zinc electrode yields methanesulfonic acid. nih.govacs.orgsemanticscholar.orgacs.org This reaction demonstrates the reactivity of the C-Cl bonds in the molecule under reductive conditions.
| Reactant | Reagents/Conditions | Product | Reaction Type |
| This compound | Cathodic reduction (e.g., Zinc electrode) | Methanesulfonic acid | Reductive Dehalogenation |
Recent environmental studies have also identified this compound, along with its chlorinated and brominated analogs, in drinking water. acs.org Its presence is suggested to be the result of disinfection processes, indicating it can be a stable byproduct formed under specific oxidative conditions, though this is a formation pathway rather than a synthetic application. acs.org
Nucleophilic Attack Pathways
Solvent Effects on Reaction Dynamics and Selectivity
There is a lack of specific research on the solvent effects on the reaction dynamics and selectivity of this compound. In broader chemical principles, the choice of solvent is known to significantly influence reaction rates and outcomes. Polar protic solvents can solvate both cations and anions effectively, potentially influencing the dissociation of the acid and the reactivity of any intermediates. Aprotic polar solvents can solvate cations but not anions as effectively, which could alter the nucleophilicity of the counter-ion. Nonpolar solvents would have different effects altogether. However, without specific studies on this compound, any discussion on solvent effects would be speculative and not based on detailed research findings.
Data Tables
Due to the limited availability of specific experimental data for this compound in the searched literature, data tables for nucleophilic attack pathways, hydration and hydrolytic decomposition, and solvent effects cannot be generated at this time.
Derivatization Strategies and Synthetic Applications of Trichloromethanesulfonic Acid Analogues
Synthesis and Utility of Trichloromethanesulfonate Esters
The synthesis of trichloromethanesulfonate esters, often referred to as "trichlates," follows well-established procedures analogous to those used for other common sulfonate esters like tosylates and mesylates. The primary method involves the reaction of an alcohol with trichloromethanesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270). youtube.com The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction. youtube.com
The fundamental utility of converting an alcohol to a trichloromethanesulfonate ester lies in transforming the hydroxyl group (–OH), a notoriously poor leaving group, into a trichloromethanesulfonate group (–OSO₂CCl₃), which is an excellent leaving group. youtube.com This activation is due to the ability of the sulfonate group to stabilize the negative charge through resonance. youtube.com Once formed, these activated esters are valuable intermediates that can readily participate in various nucleophilic substitution (Sₙ2) and elimination (E2) reactions, allowing for the facile introduction of a wide range of functional groups. youtube.comwikipedia.org
Table 1: General Synthesis of Trichloromethanesulfonate Esters
| Precursors | Reagent | Product | Reaction Type |
| Alcohol (R-OH) | Trichloromethanesulfonyl Chloride (Cl₃CSO₂Cl) | Trichloromethanesulfonate Ester (R-OSO₂CCl₃) | Esterification / Activation |
Preparation and Applications of Trichloromethanesulfonate Salts
Based on a comprehensive review of the available chemical literature, specific methods for the preparation and synthetic applications of simple metal or ammonium (B1175870) salts of trichloromethanesulfonic acid (e.g., M⁺ ⁻O₃SCCl₃) are not well-documented. While general methods for salt preparation, such as the neutralization of an acid with a metal carbonate, hydroxide, or oxide, are standard chemical procedures achieversdream.com.sgsigmaaldrich.com, specific examples and the utility of the resulting trichloromethanesulfonate salts are not readily found in published research.
N-Trichloromethanesulfonyl Derivatives (e.g., Sulfonamides, Imides)
N-Trichloromethanesulfonyl derivatives, particularly sulfonamides and imides, are an important class of analogues. The strong electron-withdrawing nature of the trichloromethanesulfonyl group significantly increases the acidity of the N-H protons in these compounds, a property that mirrors the high acidity of their trifluoromethyl analogues. freechemistryonline.comgoogle.com
The most direct and common method for the synthesis of N-trichloromethanesulfonyl derivatives is the reaction of trichloromethanesulfonyl chloride with a primary or secondary amine. This reaction, a form of sulfonylation, typically proceeds in the presence of a base (like pyridine or triethylamine) to scavenge the HCl byproduct. For less reactive amines or to achieve higher yields, silylated amines (R₂NSiMe₃) can be used, which react with sulfonyl chlorides to produce the desired sulfonamide and a volatile silyl (B83357) chloride byproduct.
The synthesis of N-trichloromethanesulfonyl imides, such as bis(trichloromethanesulfonyl)imide, can be achieved by reacting a trichloromethanesulfonamide (B8542258) with a second equivalent of trichloromethanesulfonyl chloride under basic conditions. This process is analogous to the synthesis of triflimide from triflamide. google.com
Table 2: Synthetic Routes to N-Trichloromethanesulfonyl Derivatives
| Precursors | Reagent | Product Class |
| Primary/Secondary Amine | Trichloromethanesulfonyl Chloride | Sulfonamide |
| Silylated Amine | Trichloromethanesulfonyl Chloride | Sulfonamide |
| Trichloromethanesulfonamide | Trichloromethanesulfonyl Chloride | Imide |
By analogy with their extensively studied trifluoromethyl counterparts (triflamides and triflimides), N-trichloromethanesulfonyl derivatives are expected to serve as highly acidic, non-nucleophilic reagents and catalysts in organic synthesis. google.com The high NH-acidity allows them to be used as Brønsted acid catalysts for reactions such as Friedel-Crafts acylations and alkylations. google.com
Furthermore, the trichloromethanesulfonyl group can act as a source of nitrogen in C-N bond-forming reactions. google.com The precursor, trichloromethanesulfonyl chloride, has demonstrated utility as an efficient reagent for the α-chlorination of aldehydes under mild conditions and can act as a soft acid in reactions leading to disulfide formation. achieversdream.com.sgfreechemistryonline.com These applications highlight the unique reactivity imparted by the CCl₃SO₂ moiety, suggesting that its N-derivatives would be valuable building blocks and reagents in their own right.
Applications in Complex Molecule Synthesis and Functional Material Development
The derivatives of this compound serve as versatile tools in the synthesis of complex organic molecules. The primary application stems from the ability of trichloromethanesulfonate esters to function as excellent leaving groups, facilitating the construction of intricate molecular architectures through substitution reactions. youtube.comwikipedia.org
Moreover, the parent sulfonyl chloride is a valuable reagent for specific functional group transformations. Its use in the selective α-chlorination of aldehydes provides a pathway to key chiral intermediates essential for asymmetric synthesis. freechemistryonline.com
While the synthesis of polymers containing sulfonic ester side groups has been demonstrated with other sulfonate derivatives, specific research detailing the incorporation of trichloromethanesulfonate analogues into functional materials is not prominent in the surveyed literature. However, the unique electronic properties and reactivity of the trichloromethanesulfonyl group suggest potential for future exploration in the development of specialized polymers, catalysts, and other advanced materials.
Theoretical and Computational Investigations of Trichloromethanesulfonic Acid Systems
Ab Initio Molecular Orbital Calculations for Structural Elucidation
Ab initio quantum chemical calculations have been instrumental in determining the equilibrium structure and vibrational properties of trichloromethanesulfonic acid (CCl₃SO₃H) and its corresponding anion (CCl₃SO₃⁻). acs.orgacs.org These studies have primarily utilized the self-consistent Hartree-Fock (HF) method and incorporated electron correlation effects through second-order Møller-Plesset (MP2) perturbation theory. acs.orgacs.org The selection of the basis set, such as the 6-31G**, has been shown to be important, as vibrational frequencies and infrared intensities are sensitive to this choice. acs.orgacs.org
Optimized Geometry and Conformational Analysis
Theoretical calculations have established that the equilibrium structure of the this compound molecule possesses C₁ point group symmetry, rather than the higher Cₛ symmetry. acs.orgacs.org This lower symmetry indicates a lack of a mirror plane in the molecule's most stable arrangement.
Conformational analysis reveals that a staggered conformation of the CCl₃SO₃H molecule is energetically preferred. Calculations have shown this staggered conformer to be significantly lower in energy than its eclipsed counterpart, with the O-H bond oriented out of the plane of the SO₂ group. acs.org The optimized geometric parameters for the staggered C₁ conformer of this compound, calculated at the HF/6-31G** level, provide a detailed picture of its molecular structure.
Table 1: Optimized Geometrical Parameters for Staggered C₁ this compound (HF/6-31G level)**
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| Bond Lengths | |
| S-O(H) | 1.605 |
| S=O (avg.) | 1.412 |
| S-C | 1.890 |
| C-Cl (avg.) | 1.761 |
| O-H | 0.950 |
| Bond Angles | |
| C-S-O(H) | 102.1 |
| C-S=O (avg.) | 112.5 |
| O(H)-S=O (avg.) | 107.9 |
| O=S=O | 122.5 |
| S-C-Cl (avg.) | 107.5 |
| Cl-C-Cl (avg.) | 111.4 |
Data sourced from ab initio calculations by Gejji et al. (1994).
Vibrational Frequency Analysis for Spectroscopic Assignment
A normal mode analysis of this compound and its anion has been performed to assign vibrational frequencies observed in infrared and Raman spectra. acs.orgacs.org These calculations are crucial for accurately interpreting experimental spectroscopic data. The theoretical vibrational frequencies are sensitive to both the basis set used and the inclusion of electron correlation effects. acs.org For the CCl₃SO₃⁻ anion, it was found that the SO₃ stretching vibrations are pure normal modes, consisting only of S-O stretching coordinates, unlike the CCl₃ stretches. acs.org
Table 2: Selected Calculated Vibrational Frequencies for this compound (HF/6-31G level)**
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| O-H stretch | 3985 |
| S=O₂ asymmetric stretch | 1502 |
| S=O₂ symmetric stretch | 1275 |
| S-O(H) stretch | 925 |
| CCl₃ asymmetric stretch | 821 |
| S-C stretch | 498 |
| CCl₃ symmetric stretch | 430 |
Data sourced from ab initio calculations by Gejji et al. (1994). Frequencies are unscaled.
Density Functional Theory (DFT) Studies of Reactivity and Mechanisms
While Density Functional Theory (DFT) is a widely used method for investigating reaction pathways and the electronic structure of molecules, detailed DFT studies focusing specifically on the catalytic reactivity and mechanisms of this compound are not extensively reported in the available scientific literature. Such studies on analogous compounds, like trifluoromethanesulfonic acid, have been used to understand proton dissociation and catalytic cycles, but a direct computational examination of the catalytic pathways involving this compound remains a subject for future research.
Transition State Analysis for Catalytic Pathways
There is a notable lack of specific research in the public domain concerning the transition state analysis for catalytic pathways directly involving this compound. The characterization of transition states is fundamental to understanding reaction kinetics and mechanisms, and this area remains to be explored for this particular acid.
Energetic and Structural Features of Catalytic Intermediates
Molecular Modeling of this compound in Solution Environments
Comprehensive molecular modeling and simulation studies, such as molecular dynamics (MD) simulations, focused on the behavior of this compound in various solution environments are not widely documented. While Raman spectra of aqueous solutions suggest that it undergoes only partial dissociation, detailed molecular-level models of its solvation structure, ionic dissociation, and transport properties in different solvents have not been extensively investigated computationally. iaea.org
Solvation Theory Applications
The interaction of an acid with its solvent environment is critical to its effective acidity and catalytic activity. Solvation theory, through computational models, can predict how solvent molecules arrange around the acid and its conjugate base, and the energetic consequences of these interactions.
For this compound, no specific studies applying solvation theory were found. However, analogous research on trifluoromethanesulfonic acid (TfOH) demonstrates the potential of such investigations. For example, continuum dielectric solvation models have been used to calculate the free energies of electrostatic interaction between TfOH and a solvent, showing that solvation significantly reduces the rotational energy barrier of the C-S bond and flattens the energy landscape for the hydroxyl proton, making it more accessible. arxiv.orgarxiv.org Similar computational studies on this compound would be necessary to understand the influence of the larger, less electronegative chlorine atoms on its interaction with various solvents.
Proton Transfer Dynamics
Proton transfer is the quintessential function of a Brønsted acid. The dynamics of this process—the pathway, energy barriers, and the role of surrounding molecules—are key to understanding its catalytic mechanism. Ab initio molecular dynamics (AIMD) and path integral molecular dynamics (PIMD) are powerful techniques for simulating these events.
There are no available studies on the proton transfer dynamics of this compound. Extensive research on trifluoromethanesulfonic acid hydrates, however, provides a clear template for such work. AIMD simulations on TfOH hydrates have revealed that protons are predisposed to transfer to water molecules via a Grotthuss-type mechanism, forming structures like the Eigen cation (H₉O₄⁺) and Zundel cation (H₅O₂⁺). nih.govnih.govacs.org These studies quantify the free energy profiles for proton transfer and show that quantum effects can significantly facilitate the process. nih.govacs.org A similar computational investigation into this compound would be required to determine how the CCl₃ group, compared to the CF₃ group, alters the energy landscape and dynamics of proton release and transport in aqueous or other protic environments.
Quantitative Structure-Activity Relationship (QSAR) Studies for Catalytic Performance
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological or chemical activity. google.com In catalysis, QSAR can be used to predict the performance of different catalysts based on molecular descriptors, guiding the design of more efficient catalysts.
A search for QSAR studies focused on the catalytic performance of this compound yielded no results. The development of a QSAR model would require a dataset of catalytic reactions where this compound and its derivatives are used, along with a set of calculated molecular descriptors. Given the lack of research on its catalytic applications, such a dataset does not appear to exist publicly.
For comparison, trifluoromethanesulfonic acid is widely used as a strong acid catalyst for reactions like Friedel-Crafts acylations and alkylations. sinocurechem.commdpi.com While formal QSAR studies are not prominent, numerous comparative studies demonstrate its superior catalytic activity, which is attributed to its high acidity (pKa ≈ -14.7) and the non-nucleophilic nature of its triflate conjugate base. mdpi.comwikipedia.org A QSAR study involving a series of halogenated methanesulfonic acids, including the trichloro- derivative, could provide valuable insights into how the nature of the halogen atoms quantitatively influences catalytic efficacy.
Analytical Techniques in Mechanistic Studies and Complex System Characterization for Trichloromethanesulfonic Acid
The elucidation of reaction mechanisms and the characterization of complex systems involving trichloromethanesulfonic acid and its derivatives rely on a suite of advanced analytical techniques. These methods provide critical insights into the structure of transient intermediates, the composition of reaction products, and the properties of related materials.
Emerging Research Directions and Future Perspectives for Trichloromethanesulfonic Acid
Development of Green Chemistry Applications Utilizing Trichloromethanesulfonic Acid Catalysis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. This compound is emerging as a valuable tool in this endeavor due to its high catalytic efficiency, which often allows for milder reaction conditions and reduced catalyst loading. mdpi.com Its use in solvent-free reactions presents an environmentally friendly alternative to conventional methods that rely on volatile organic compounds. mdpi.com
One significant area of development is the use of this compound supported on solid materials, such as activated carbon. conicet.gov.ar This approach creates heterogeneous catalysts that are easily separated from the reaction mixture, enabling their recovery and reuse, which is a key aspect of sustainable chemistry. conicet.gov.arresearchgate.net Research has demonstrated the successful application of supported this compound in the synthesis of flavones and chromones, important classes of organic compounds, with high selectivity and conversion rates. conicet.gov.ar
Integration into Flow Chemistry and Continuous Processing Methodologies
Flow chemistry, or continuous processing, offers several advantages over traditional batch processing, including enhanced safety, improved product quality, and increased production capacity. youtube.com The integration of potent catalysts like this compound into these systems is a significant area of emerging research. The use of microreactors, which feature small channel dimensions, allows for precise control over reaction parameters such as temperature and mixing, while minimizing the volume of hazardous materials at any given time. youtube.com
The strong acidic nature of this compound makes it an ideal candidate for acid-catalyzed reactions within continuous flow setups. Its high catalytic activity can lead to shorter residence times, thereby increasing the throughput of the system. atamanchemicals.com The development of immobilized or supported this compound catalysts is particularly synergistic with flow chemistry, as it allows for the creation of packed-bed reactors where the catalyst remains stationary while the reactants flow through, simplifying product purification and catalyst recycling. conicet.gov.ar This combination of a powerful catalyst with an advanced processing methodology holds the potential to revolutionize the production of fine chemicals and pharmaceuticals.
Exploration of Novel Reaction Systems and Substrate Scope
Researchers are continuously exploring new frontiers for this compound catalysis, pushing the boundaries of its known reactivity and expanding its applicability to a wider range of substrates and reaction types.
Recent studies have highlighted its effectiveness in promoting Michael addition reactions, particularly under solvent-free conditions, showcasing its power as a catalyst for carbon-carbon bond formation. acs.org Furthermore, its role in the synthesis of diaryl sulfones through Friedel-Crafts sulfonylation has been demonstrated, offering a method with good to excellent yields and high selectivity. researchgate.net A notable advantage in this system is the potential for the catalyst and excess arene to be recovered and reused. researchgate.net
The substrate scope of this compound-catalyzed reactions is also being broadened. For instance, it has been successfully employed in the Friedel-Crafts acylation of aromatic compounds using less conventional acylating agents like β-lactams, leading to the synthesis of β-amino aryl ketone derivatives. mdpi.com Investigations into its interaction with various organic molecules, such as acetonitrile, have revealed the formation of a diverse array of chemical structures, indicating its potential to facilitate complex transformations. rsc.org
Design of Multifunctional Catalytic Systems Incorporating this compound
The development of multifunctional catalytic systems, where a single catalyst or a combination of catalysts can promote multiple transformations in a one-pot process, is a highly desirable goal in synthetic chemistry. This compound is being explored as a key component in such systems.
For example, its combination with metal triflates has been shown to create highly effective catalyst systems for reactions like the acylation of alcohols. mdpi.com In some instances, this compound can act as both a catalyst and a solvent, simplifying the reaction setup. mdpi.com
Research into ruthenium-triphos complexes has shown that the addition of an acid like this compound can selectively generate a cationic intermediate, expanding the catalytic system's ability to hydrogenate a wide range of challenging functional groups, including carboxylic esters, amides, and carboxylic acids. nih.gov This demonstrates how this compound can be used to tune the reactivity and selectivity of a metal-based catalyst.
Computational Predictions for Future Experimental Investigations
Computational chemistry, particularly through methods like Density Functional Theory (DFT), is becoming an invaluable tool for predicting the reactivity and stability of molecules and for elucidating reaction mechanisms. researchgate.net While specific computational studies solely focused on predicting novel reactions for this compound are still an emerging area, the principles of computational chemistry can be applied to guide future experimental work.
Q & A
Q. What foundational electrochemical reactions involve trichloromethanesulfonic acid, and how were they historically significant?
this compound (Cl₃CSO₃H) played a pivotal role in early electroorganic chemistry. Schoebein's reductive dehalogenation of Cl₃CSO₃H at a zinc cathode (cathodic reduction) in the 19th century produced methanesulfonic acid (MSA), marking the first electrochemical reduction of an organic compound . This reaction demonstrated the utility of electrochemical potentials for cleaving carbon-halogen bonds, laying groundwork for later methods like the Kolbe electrolysis. Key methodological insights include the use of ionic salts as electrolytes to enhance conductivity and the development of controlled cathodic reduction protocols .
Q. What synthetic routes are used to prepare this compound and its derivatives?
Cl₃CSO₃H is synthesized via oxidation of trichloromethanesulfenyl chloride (Cl₃CSCl) with hydrogen peroxide (H₂O₂), yielding Cl₃CSO₂Cl, which is further processed to form the acid or its hydrate (H₅O₂)[Cl₃CSO₃] . Critical characterization techniques include:
Q. How is this compound detected in complex environmental matrices?
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting Cl₃CSO₃H in environmental samples like sewage sludge. Key parameters include:
- Extraction : Methanol-water (1:1) with 1-hour oscillation at 350 rpm, achieving recovery rates of 380–991% .
- Calibration : Linear range of 0.05–50 μg·kg⁻¹, with detection limits of 0.003–0.018 μg·kg⁻¹ .
- Validation : Correlation coefficients (r) >0.991 ensure method reliability .
Advanced Research Questions
Q. How do computational methods resolve discrepancies in this compound's vibrational and structural properties?
Ab initio calculations (e.g., Hartree-Fock and MP2 theory with 6-31G** basis sets) predict vibrational frequencies and molecular symmetry. For Cl₃CSO₃⁻, SO₃ stretching modes are pure normal modes, while CCl₃ stretches couple with other vibrations. Computational results confirm the molecular point group as C₁ (not Cₛ), resolving contradictions in earlier experimental assignments . Electron correlation effects and basis set choice significantly impact frequency accuracy, necessitating hybrid experimental-computational validation .
Q. What challenges arise in reconciling experimental and computational data for this compound's properties?
Discrepancies often stem from:
- Hydration states : Experimental XRD identifies two hydrate modifications (monoclinic P21/n and Cc), whereas computational models typically assume anhydrous conditions .
- Thermodynamic properties : Early studies report a melting point of +20°C for MSA (derived from Cl₃CSO₃H reduction), but modern DSC data for Cl₃CSO₃H itself are sparse, complicating direct comparisons .
- Electrochemical mechanisms : Historical cathodic reduction pathways (e.g., zinc electrodes) lack detailed modern mechanistic studies, creating gaps in understanding electron-transfer kinetics .
Q. How is this compound applied in modern organic synthesis, such as polymer chemistry?
Cl₃CSO₃H acts as a Brønsted acid catalyst in electrophilic reactions. For example, in peptide-grafted cellulose synthesis, it facilitates N-hydroxymethyl-phthalimide activation in trifluoroacetic acid, enabling efficient polymer functionalization . Key methodological considerations include:
- Solvent selection : Chloroform or TFA to stabilize reactive intermediates.
- Stoichiometry : Acid-to-substrate ratios optimized to prevent side reactions (e.g., sulfonation).
- Workup : Precipitation in methanol followed by sequential washing to isolate pure products .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
